tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate
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Overview
Description
Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate is a chemical compound with the molecular formula C15H20O2N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate typically involves multiple steps. One common method starts with the preparation of 4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid, which is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
- tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
Uniqueness
Tert-butyl 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl 2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)8-12-4-6-13(7-5-12)10-19-11-14(17)9-18-19/h4-7,9,11H,8,10,17H2,1-3H3 |
InChI Key |
PVXOKGBFUOUMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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